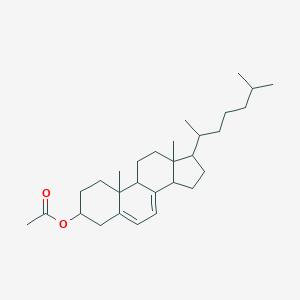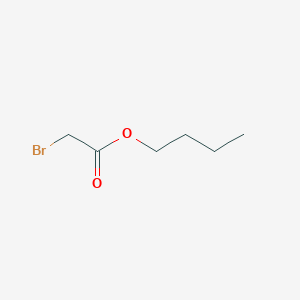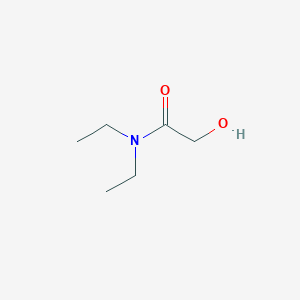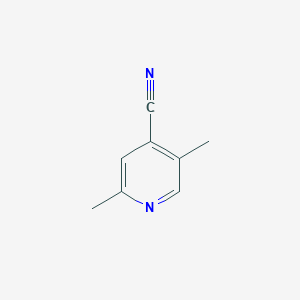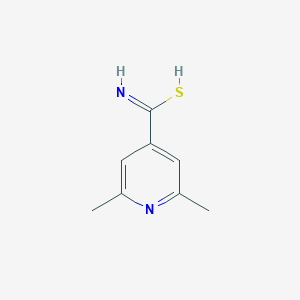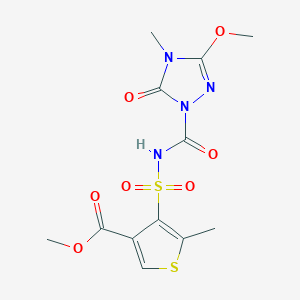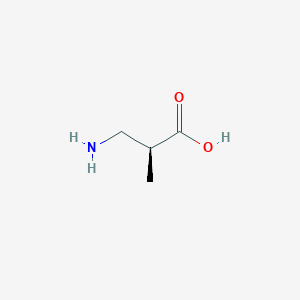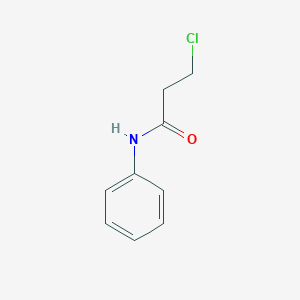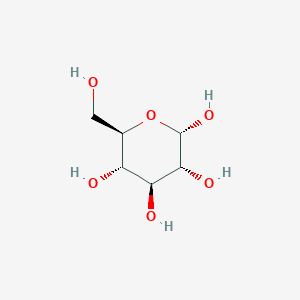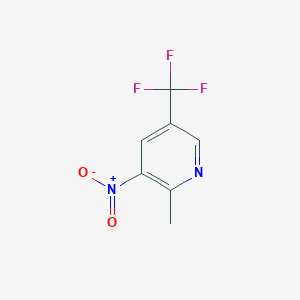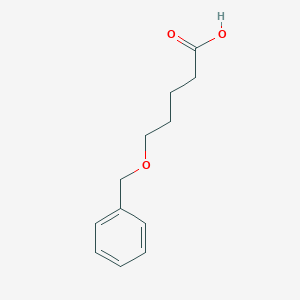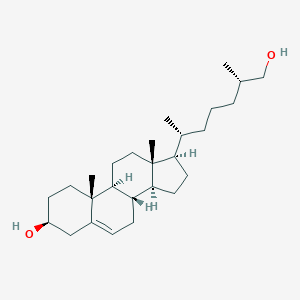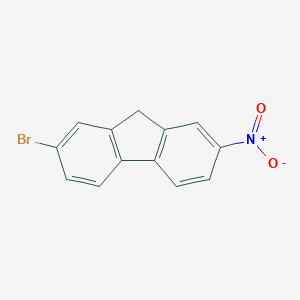
2-Butylsulfanyloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butylsulfanyloxane is a chemical compound that belongs to the class of organic compounds known as sulfides. It is also known as 2-Butylthio-1H-benzimidazole-5-carbaldehyde and is used in scientific research for various purposes.
作用機序
The mechanism of action of 2-Butylsulfanyloxane is based on its ability to bind to metal ions and thiols. The compound contains a benzimidazole moiety that acts as a metal ion chelator. It also contains a thiol-reactive group that reacts with thiols to form a stable adduct. The binding of 2-Butylsulfanyloxane to metal ions and thiols results in a change in its fluorescence properties, which can be used to detect the presence of these molecules.
生化学的および生理学的効果
The biochemical and physiological effects of 2-Butylsulfanyloxane are not well understood. However, it is known that the compound is not toxic to cells and does not interfere with normal cellular processes. It has been used in cell imaging studies to visualize the distribution of metal ions and thiols in cells.
実験室実験の利点と制限
One of the main advantages of using 2-Butylsulfanyloxane in lab experiments is its high selectivity and sensitivity for metal ions and thiols. It is also relatively easy to synthesize and purify. However, the compound has some limitations. It is not stable in aqueous solutions and requires the use of organic solvents. In addition, the fluorescence properties of the compound can be affected by pH and temperature.
将来の方向性
There are several future directions for the use of 2-Butylsulfanyloxane in scientific research. One direction is the development of new fluorescent probes based on the benzimidazole scaffold. Another direction is the use of 2-Butylsulfanyloxane in the detection of metal ions and thiols in living organisms. This could have applications in the diagnosis and treatment of diseases such as cancer and Alzheimer's disease. Finally, the use of 2-Butylsulfanyloxane in the synthesis of other organic compounds could lead to the development of new drugs and materials.
合成法
The synthesis of 2-Butylsulfanyloxane can be achieved by reacting 2-amino-1-butanol with 2-chlorobenzaldehyde in the presence of sodium sulfide. The reaction takes place in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
科学的研究の応用
2-Butylsulfanyloxane has been used in scientific research for various purposes. It is used as a fluorescent probe for the detection of metal ions such as copper, mercury, and zinc. It has also been used as a fluorescent probe for the detection of thiols in biological samples. In addition, it has been used as a reagent for the synthesis of other organic compounds.
特性
CAS番号 |
16315-52-9 |
|---|---|
製品名 |
2-Butylsulfanyloxane |
分子式 |
C9H18OS |
分子量 |
174.31 g/mol |
IUPAC名 |
2-butylsulfanyloxane |
InChI |
InChI=1S/C9H18OS/c1-2-3-8-11-9-6-4-5-7-10-9/h9H,2-8H2,1H3 |
InChIキー |
XOARRFYEIGERRS-UHFFFAOYSA-N |
SMILES |
CCCCSC1CCCCO1 |
正規SMILES |
CCCCSC1CCCCO1 |
同義語 |
2-(Butylthio)tetrahydro-2H-pyran |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



